molecular formula C18H19N3O3S2 B11026413 N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

Cat. No.: B11026413
M. Wt: 389.5 g/mol
InChI Key: WBHQAILHEDJWEL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxyphenyl group, a thienopyrimidine moiety, and a sulfanylacetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the hydroxyphenyl group, and the final coupling with the sulfanylacetamide moiety. Common reagents used in these reactions include thionyl chloride, isopropylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thienopyrimidine moiety can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The sulfanylacetamide linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its unique structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Lacks the thienopyrimidine moiety and sulfanyl linkage, resulting in different chemical and biological properties.

    2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide:

    N-(2-hydroxyphenyl)-2-(methylsulfanyl)acetamide: Similar structure but with a methylsulfanyl group instead of the thienopyrimidine moiety.

Uniqueness: N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-10(2)14-7-11-17(24)20-15(21-18(11)26-14)8-25-9-16(23)19-12-5-3-4-6-13(12)22/h3-7,10,22H,8-9H2,1-2H3,(H,19,23)(H,20,21,24)

InChI Key

WBHQAILHEDJWEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

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